molecular formula C21H30N2O4S B11495422 N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11495422
M. Wt: 406.5 g/mol
InChI Key: NKLWLFZBFVSTSF-UHFFFAOYSA-N
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Description

N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide is a compound that features an adamantane moiety, which is known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent . Another method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions, which significantly increases yields and reduces reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave irradiation for synthesis suggests potential scalability for industrial applications, given the efficiency and yield improvements observed in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and acetamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated adamantane derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The sulfonamide group can also interact with enzymes, leading to inhibition of their activity .

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[4-[2-(1-adamantyloxy)propylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H30N2O4S/c1-14(27-21-10-16-7-17(11-21)9-18(8-16)12-21)13-22-28(25,26)20-5-3-19(4-6-20)23-15(2)24/h3-6,14,16-18,22H,7-13H2,1-2H3,(H,23,24)

InChI Key

NKLWLFZBFVSTSF-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)OC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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